Cinepazet - 88053-11-6

Cinepazet

Catalog Number: EVT-10914558
CAS Number: 88053-11-6
Molecular Formula: C20H28N2O6
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cinepazet is an alpha-amino acid ester.
Source and Classification

Cinepazet is derived from the reaction of 3,4,5-trimethoxycinnamic acid with piperazine, highlighting its synthetic origins. It falls under the category of piperazine derivatives, which are known for their diverse pharmacological activities, including anti-inflammatory and cholesterol-lowering effects .

Synthesis Analysis

Cinepazet can be synthesized through a well-defined chemical reaction involving specific precursors. The primary method involves the condensation of 3,4,5-trimethoxycinnamic acid with piperazine.

Methods and Technical Details

  1. Reagents:
    • 3,4,5-trimethoxycinnamic acid
    • Piperazine
  2. Reaction Conditions:
    • The reaction typically requires an organic solvent such as ethanol or methanol.
    • Heating may be applied to facilitate the reaction, often at temperatures ranging from 60°C to 80°C.
  3. Yield:
    • The synthesis generally results in moderate to high yields, depending on the purity of starting materials and reaction conditions.
Molecular Structure Analysis

Cinepazet possesses a complex molecular structure characterized by its piperazine core and aromatic components.

Structure and Data

  • Molecular Formula: C15_{15}H20_{20}N2_{2}O3_{3}
  • Molecular Weight: Approximately 276.34 g/mol
  • Structural Features:
    • The compound features a piperazine ring connected to a cinnamic acid moiety.
    • Functional groups include methoxy groups that enhance its solubility and biological activity.
Chemical Reactions Analysis

Cinepazet undergoes various chemical reactions that are crucial for its biological activity and therapeutic potential.

Reactions and Technical Details

  1. Hydrolysis: Cinepazet can be hydrolyzed under acidic or basic conditions, leading to the release of piperazine and cinnamic acid derivatives.
  2. Oxidation: The presence of methoxy groups allows for potential oxidation reactions that could modify its pharmacological properties.
  3. Complexation: Cinepazet may form complexes with metal ions, which can alter its reactivity and bioavailability.
Mechanism of Action

The mechanism by which Cinepazet exerts its effects involves interaction with specific biological targets.

Process and Data

  • Target Interaction: Cinepazet primarily interacts with peroxisome proliferator-activated receptors (PPARs), which play a critical role in regulating lipid metabolism and glucose homeostasis.
  • Biological Effects: Activation of PPARs by Cinepazet leads to enhanced fatty acid oxidation and reduced triglyceride levels in the bloodstream, contributing to its therapeutic profile in managing metabolic disorders.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Cinepazet is essential for its application in scientific research.

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; sensitive to light which may lead to degradation.
Applications

Cinepazet has several scientific uses, particularly in pharmacology and biochemistry.

Scientific Uses

  • Therapeutic Agent: Investigated for its potential use in treating hyperlipidemia due to its ability to modulate lipid metabolism.
  • Research Tool: Utilized in studies exploring metabolic pathways and receptor interactions within cellular systems.
  • Developmental Studies: Employed in preclinical studies aimed at understanding the pharmacokinetics and pharmacodynamics of new therapeutic agents targeting metabolic diseases.
Introduction to Cinepazet: Historical Context and Scientific Significance

Discovery and Nomenclature: Evolution of Terminology and Structural Identification

The discovery of Cinepazet represents a significant milestone in mid-20th century medicinal chemistry research. First synthesized and characterized in the late 1960s by researchers at the French pharmaceutical company Delalande, this compound emerged from systematic efforts to develop novel cardiovascular therapeutics. The initial preparation method was documented in a 1969 patent (GB 1168108) and subsequently in US Patent 3590034 (1971), where it was described as "ethyl 4-(3,4,5-trimethoxycinnamoyl)-1-piperazineacetate" – a nomenclature that precisely reflects its core chemical structure [4]. This synthetic pathway established the foundational chemistry for producing Cinepazet through the condensation of 3,4,5-trimethoxycinnamic acid derivatives with ethyl piperazineacetate intermediates [4].

The compound's identity has evolved through multiple synonymous designations in the scientific literature, reflecting both its chemical characteristics and developmental history. Early pharmacological reports referred to it as "cinepazic acid ethyl ester" or simply "ethyl cinepazate" [4]. The designation "MD-6753" emerged as Delalande's internal development code, while the International Nonproprietary Name (INN) "Cinepazet" became standardized in subsequent pharmacological and clinical research. The transition from chemical descriptor to approved name illustrates the compound's progression from laboratory curiosity to therapeutic candidate [4].

Structural identification reveals Cinepazet as a complex organic molecule with the systematic name Ethyl 2-{4-[(2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl}acetate, confirming its molecular architecture as a cinnamic acid derivative integrated with a piperazine-acetic acid ethyl ester moiety [1] [2]. The compound's molecular formula is C₂₀H₂₈N₂O₆, corresponding to a molecular weight of 392.45 g/mol [1] [4]. X-ray crystallography studies have confirmed the nearly planar configuration of the cinnamoyl group and the equatorial orientation of the trimethoxyphenyl ring relative to the enone system, features that likely contribute to its biological activity [4].

Table 1: Structural and Chemical Properties of Cinepazet [1] [2] [4]

PropertySpecification
Chemical NameEthyl 2-{4-[(2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl}acetate
CAS Registry Number23887-41-4
Molecular FormulaC₂₀H₂₈N₂O₆
Molecular Weight392.45 g/mol
Chemical StructureCinepazet structure
Canonical SMILESCCOC(=O)CN1CCN(CC1)C(=O)/C=C/C2=CC(OC)=C(OC)C(OC)=C2
InChI KeyXDUOTWNXVDBCDY-VOTSOKGWSA-N
Melting Point (Free Base)96°C (crystals from isopropyl ether)
Melting Point (Maleate Salt)130°C

The compound typically presents as a crystalline solid in pure form, with the free base melting at 96°C when recrystallized from isopropyl ether [4]. Pharmaceutical development primarily utilized salt forms to enhance stability and solubility, including the hydrochloride salt (melting point 200°C with decomposition) and the maleate salt (CAS 50679-07-7, melting point 130°C), the latter marketed under the trademark "Vascoril" [4]. These structural characteristics positioned Cinepazet uniquely within the pharmacological landscape of vasoactive compounds developed during this era.

Pharmacological Classification: Role in Cardiovascular and Vasoactive Research

Cinepazet occupies a distinctive niche within cardiovascular pharmacology as a structurally novel vasoactive agent with multifaceted hemodynamic effects. Classified under Anatomical Therapeutic Chemical (ATC) code C01DX14, it belongs to the broader category of "other vasodilators used in cardiac diseases" [2]. This classification acknowledges its primary therapeutic application in conditions involving impaired peripheral circulation and coronary insufficiency, though its precise mechanism of action differentiates it from classical vasodilators such as nitroglycerin or calcium channel blockers [4] [6].

The compound's pharmacological profile emerged from extensive preclinical investigations demonstrating significant vasodilatory properties. Mechanistically, Cinepazet functions as a potent peripheral vasodilator that reduces total peripheral resistance without substantially affecting cardiac output – an advantageous profile for maintaining tissue perfusion while reducing cardiac workload [4] [8]. This hemodynamic activity stems from its dual influence on vascular smooth muscle: (1) direct relaxation of arterial smooth muscle through calcium flux modulation, and (2) indirect effects mediated through adrenergic pathway modulation [4] [8]. Such mechanisms positioned Cinepazet as a candidate for conditions characterized by excessive vasoconstriction and impaired tissue perfusion.

Research during the 1970s-1990s established Cinepazet's relevance in cardiovascular contexts, particularly concerning coronary circulation enhancement and afterload reduction. Studies demonstrated its ability to improve myocardial oxygen supply-demand ratios through coronary vasodilation while simultaneously reducing ventricular workload via systemic vasodilation [4]. This dual-action profile suggested potential applications in angina management and cardiac recovery post-myocardial infarction, though it never achieved the therapeutic prominence of contemporary antianginal agents [4] [9].

Table 2: Hemodynamic Effects of Cinepazet Compared to Reference Vasoactive Agents [3] [4] [8]

ParameterCinepazetNitroglycerinDobutamine
Systemic Vascular Resistance↓↓↓↓↓
Coronary Blood Flow↑↑↑↑↑
Cardiac Output↔ / ↑↑↑↑
Heart Rate↑↑
Mean Arterial Pressure↓↓↓↓↔ / ↑
Myocardial Oxygen Consumption↓↓↑↑

Key: ↓ decrease; ↑ increase; ↔ minimal change (Intensity indicated by arrow quantity)

In contemporary cardiovascular research, Cinepazet's significance extends beyond its direct clinical applications to its role in understanding hemodynamic optimization in critical conditions. Recent investigations into cardiogenic shock management strategies reference Cinepazet's pharmacological profile when examining the consequences of excessive vasoactive support. Studies have demonstrated that escalating vasoactive requirements in conditions like acute myocardial infarction-related cardiogenic shock (AMI-CS) correlate with worsening outcomes, independent of hemodynamic targets achieved [8]. Specifically, research has shown that patients requiring >2 vasoactive agents exhibited substantially higher mortality (adjusted hazard ratio 4.62) despite achieving hemodynamic goals (mean arterial pressure >65 mmHg, cardiac index >2.2 L/min/m²), highlighting the intrinsic cardiotoxicity and peripheral vascular effects associated with aggressive vasoactive regimens [3] [8].

The compound also exemplifies important principles in vascular biology research. Its structural hybrid of cinnamoyl and piperazine elements inspired investigations into novel vasoactive compound design, particularly regarding molecules targeting both vascular smooth muscle relaxation and endothelial function modulation [6]. Contemporary research on vasoactive signaling pathways, including nitric oxide/soluble guanylate cyclase/cyclic guanosine monophosphate (NO/sGC/cGMP) systems and natriuretic peptide pathways, builds upon foundational work with earlier vasoactive agents like Cinepazet [6]. These pathways remain crucial in developing innovative cardiovascular therapies, including angiotensin receptor-neprilysin inhibitors (ARNI) and soluble guanylate cyclase stimulators [6].

Cinepazet's legacy persists in modern cardiovascular pharmacology through several key contributions:

  • Vasoactive Strategy Optimization: Its profile informed current understanding that vasoactive selection must balance hemodynamic targets with metabolic consequences and end-organ protection [8].
  • Structural Innovation: The trimethoxycinnamoyl-piperazine scaffold represents a distinctive pharmacophore for vascular modulation that continues to inspire molecular design [4] [6].
  • Endothelial-Vascular Coupling: Early research with Cinepazet contributed to recognizing the interplay between endothelial function and vascular smooth muscle responsiveness in cardiovascular diseases [6].
  • Hemodynamic Phenotyping: Contemporary cardiogenic shock classification systems (e.g., SCAI stages) implicitly incorporate pharmacological experience with agents like Cinepazet when stratifying cardiovascular collapse severity and therapeutic requirements [3] [8].

While largely superseded by newer pharmacological classes, Cinepazet remains a chemically and pharmacologically significant compound that advanced understanding of vascular control mechanisms and informed the development of contemporary cardiovascular therapeutic strategies.

Properties

CAS Number

88053-11-6

Product Name

Cinepazet

IUPAC Name

ethyl 2-[4-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl]acetate

Molecular Formula

C20H28N2O6

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C20H28N2O6/c1-5-28-19(24)14-21-8-10-22(11-9-21)18(23)7-6-15-12-16(25-2)20(27-4)17(13-15)26-3/h6-7,12-13H,5,8-11,14H2,1-4H3/b7-6+

InChI Key

XDUOTWNXVDBCDY-VOTSOKGWSA-N

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC

Isomeric SMILES

CCOC(=O)CN1CCN(CC1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.